molecular formula C13H14BrNO2 B058297 O-Desmethylbrofaromine CAS No. 120465-04-5

O-Desmethylbrofaromine

Cat. No.: B058297
CAS No.: 120465-04-5
M. Wt: 296.16 g/mol
InChI Key: ROFOHNHESMVUGP-UHFFFAOYSA-N
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Description

O-Desmethylbrofaromine is a chemical compound with the molecular formula C13H14BrNO2 It is a derivative of brofaromine, a reversible inhibitor of monoamine oxidase A

Scientific Research Applications

O-Desmethylbrofaromine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on enzyme activity and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for research on O-Desmethylbrofaromine could potentially involve further investigation into its synthesis, structure, reactions, mechanism of action, properties, and safety. This could lead to a better understanding of the compound and its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethylbrofaromine typically involves the demethylation of brofaromine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

O-Desmethylbrofaromine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of this compound.

Mechanism of Action

O-Desmethylbrofaromine exerts its effects by inhibiting the activity of monoamine oxidase A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have various therapeutic effects. The molecular targets and pathways involved include the binding of the compound to the active site of monoamine oxidase A, preventing the enzyme from catalyzing the breakdown of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    Brofaromine: The parent compound of O-Desmethylbrofaromine, also a reversible inhibitor of monoamine oxidase A.

    Moclobemide: Another reversible inhibitor of monoamine oxidase A, used as an antidepressant.

    Phenelzine: An irreversible inhibitor of monoamine oxidase, used in the treatment of depression and anxiety disorders.

Uniqueness

This compound is unique in its specific structure and the resulting pharmacological properties. Unlike brofaromine, it lacks a methyl group, which can influence its binding affinity and selectivity for monoamine oxidase A. This structural difference may result in distinct therapeutic effects and side effect profiles compared to other similar compounds.

Properties

IUPAC Name

7-bromo-2-piperidin-4-yl-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-11-7-10(16)5-9-6-12(17-13(9)11)8-1-3-15-4-2-8/h5-8,15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFOHNHESMVUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC(=CC(=C3O2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152873
Record name O-Desmethylbrofaromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120465-04-5
Record name O-Desmethylbrofaromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120465045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Desmethylbrofaromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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